molecular formula C7H15NO B1344039 Methyl-(tetrahydropyran-4-ylmethyl)amine CAS No. 439081-52-4

Methyl-(tetrahydropyran-4-ylmethyl)amine

Cat. No. B1344039
Key on ui cas rn: 439081-52-4
M. Wt: 129.2 g/mol
InChI Key: WMBCUXKYKVTJRF-UHFFFAOYSA-N
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Patent
US08778951B2

Procedure details

A mixture of 2,6-dichloropyrazine (298 mg, 2.000 mmol), DMSO (6 ml), TEA (0.418 ml, 3.00 mmol) and N-methyl-1-(tetrahydro-2H-pyran-4-yl)methanamine (264 mg, 2.040 mmol) was stirred at 70° C. for 16 hours, and the reaction progress was followed by LCMS. The crude reaction mixture was let cool to room temperature, diluted with 150 ml of ethyl acetate, washed with 1M NaOH soln. (1×), water (2×), saturated salt soln. (1×), dried with sodium sulfate, filtered, and concentrated to constant mass, giving 475 mg of the title compound as free base, which was used without further purification. LCMS (m/z): 242.0 (MH+), retention time=0.85 min.
Quantity
298 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.418 mL
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.CS(C)=O.[CH3:13][NH:14][CH2:15][CH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>C(OCC)(=O)C>[Cl:8][C:4]1[N:3]=[C:2]([N:14]([CH3:13])[CH2:15][CH:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
298 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
6 mL
Type
reactant
Smiles
CS(=O)C
Name
TEA
Quantity
0.418 mL
Type
reactant
Smiles
Name
Quantity
264 mg
Type
reactant
Smiles
CNCC1CCOCC1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was let cool to room temperature
WASH
Type
WASH
Details
washed with 1M NaOH soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(1×), dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to constant mass

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CN=CC(=N1)N(CC1CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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